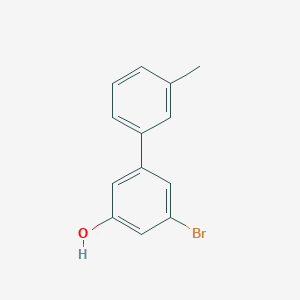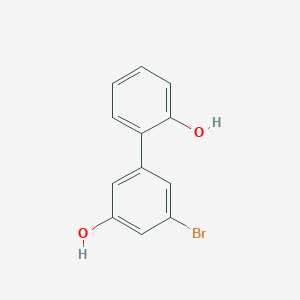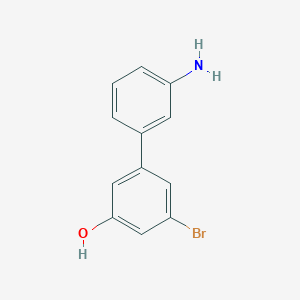
5-(3-Aminophenyl)-3-bromophenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Aminophenyl)-3-bromophenol, 95% (5-APB-95) is a phenylbromoalkylamine derivative of the phenethylamine class of compounds. It is a structural analog of 3-bromo-4-methoxyphenethylamine (methoxyphenethylamine), and is a psychostimulant and entactogen drug of the substituted phenethylamine class. 5-APB-95 has been used in scientific research to study its effects on the central nervous system, and its potential applications in the medical field.
Aplicaciones Científicas De Investigación
5-(3-Aminophenyl)-3-bromophenol, 95% has been used in scientific research to study its effects on the central nervous system. It has been found to have a wide range of pharmacological effects, including its ability to act as a psychostimulant, entactogen, and hallucinogen. It has also been studied for its potential applications in the medical field, as it has been found to have analgesic, anti-inflammatory, and antidepressant effects.
Mecanismo De Acción
The mechanism of action of 5-(3-Aminophenyl)-3-bromophenol, 95% is still under investigation. However, it is believed to act on the central nervous system by increasing the release of dopamine, serotonin, and norepinephrine. It is also believed to interact with the serotonin 5-HT2A and 5-HT2C receptors, as well as the dopamine D2 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Aminophenyl)-3-bromophenol, 95% are still under investigation. However, it has been found to have a wide range of effects, including its ability to act as a psychostimulant, entactogen, and hallucinogen. It has also been found to have analgesic, anti-inflammatory, and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3-Aminophenyl)-3-bromophenol, 95% in laboratory experiments include its ability to act as a psychostimulant, entactogen, and hallucinogen. It also has analgesic, anti-inflammatory, and antidepressant effects. The main limitation of using 5-(3-Aminophenyl)-3-bromophenol, 95% in laboratory experiments is the lack of information regarding its long-term effects on the body.
Direcciones Futuras
The future directions for 5-(3-Aminophenyl)-3-bromophenol, 95% research include further investigation into its mechanism of action, biochemical and physiological effects, and potential applications in the medical field. Additionally, further research is needed to determine the long-term safety and efficacy of this compound. Finally, further research is needed to determine the potential for abuse and addiction of 5-(3-Aminophenyl)-3-bromophenol, 95%.
Métodos De Síntesis
5-(3-Aminophenyl)-3-bromophenol, 95% is synthesized from 3-bromo-4-methoxyphenethylamine (methoxyphenethylamine) using a method called the reductive amination. In this method, the amine group of methoxyphenethylamine is replaced with a phenylbromoalkylamine group. The synthesis process begins with the conversion of methoxyphenethylamine to its nitroso derivative, followed by reduction of the nitroso group to an amine group. This amine group is then reacted with a phenylbromoalkylamine group to form 5-(3-Aminophenyl)-3-bromophenol, 95%.
Propiedades
IUPAC Name |
3-(3-aminophenyl)-5-bromophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIWWVPWGIUUDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686352 |
Source


|
| Record name | 3'-Amino-5-bromo[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminophenyl)-3-bromophenol | |
CAS RN |
1261902-82-2 |
Source


|
| Record name | 3'-Amino-5-bromo[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


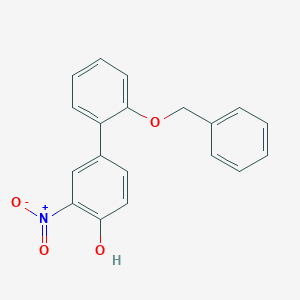



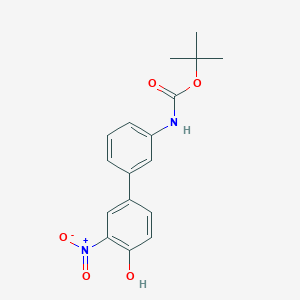

![2-Nitro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383100.png)
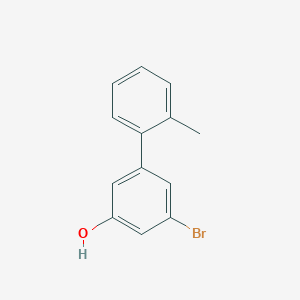
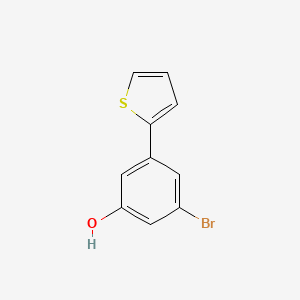
![2-Nitro-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6383127.png)

